molecular formula C15H20O2 B2877525 1-(2-Phenylethyl)cyclohexanecarboxylic acid CAS No. 645408-48-6

1-(2-Phenylethyl)cyclohexanecarboxylic acid

Cat. No.: B2877525
CAS No.: 645408-48-6
M. Wt: 232.323
InChI Key: YBPPWOLVLAYLSA-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 2-phenylethyl substituent on the cyclohexane ring. These derivatives are critical intermediates in pharmaceuticals and fine chemicals due to their conformational flexibility and tunable electronic properties .

Properties

IUPAC Name

1-(2-phenylethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-14(17)15(10-5-2-6-11-15)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPPWOLVLAYLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Reaction for Cyclohexane Ring Formation

The Diels-Alder reaction is a cornerstone for constructing the cyclohexane core. A diene (e.g., 1,3-butadiene) reacts with a dienophile, such as a maleic anhydride derivative, to form a six-membered ring. For 1-(2-phenylethyl)cyclohexanecarboxylic acid, the dienophile may incorporate a pre-functionalized phenylethyl group. Post-cycloaddition oxidation converts anhydride intermediates to carboxylic acids. For example, hydrolysis of the Diels-Alder adduct under acidic conditions yields the carboxylic acid moiety.

Retro-Diels-Alder Functionalization

In cases where direct cycloaddition is sterically hindered, retro-Diels-Alder strategies enable late-stage introduction of the phenylethyl group. This involves thermal cleavage of a bicyclic intermediate, followed by alkylation with 2-phenylethyl halides. Catalytic hydrogenation then saturates the cyclohexene intermediate.

Alkylation of Cyclohexane Precursors

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces the phenylethyl group onto a pre-formed cyclohexanecarboxylic acid derivative. Using aluminum chloride (AlCl₃) as a catalyst, cyclohexanecarbonyl chloride reacts with phenylethylbenzene to form a ketone intermediate. Subsequent Wolff-Kishner reduction removes the carbonyl group, yielding the alkylated product.

Grignard Addition-Elimination

A cyclohexanone derivative undergoes nucleophilic attack by a phenylethyl Grignard reagent (C₆H₅CH₂CH₂MgBr). The resulting alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This method offers high regioselectivity but requires careful control of oxidation conditions to prevent over-oxidation.

Hydrogenolysis and Reduction Strategies

Catalytic Hydrogenation of Aromatic Intermediates

A ketone-containing precursor, such as 1-(2-phenylethyl)cyclohex-1-enecarboxylic acid, undergoes hydrogenation over palladium on carbon (Pd/C). This step saturates the cyclohexene ring and reduces any unsaturated bonds in the phenylethyl chain. Reaction conditions (45°C, 1.05 atm H₂) ensure complete conversion without decarboxylation.

Borohydride Reduction of Keto Esters

Ethyl 1-(2-phenylethyl)cyclohexanecarboxylate is treated with sodium borohydride (NaBH₄) in methanol to reduce keto groups. Acidic workup (HCl) hydrolyzes the ester to the carboxylic acid. This method avoids high-pressure equipment but may require multiple recrystallizations to achieve enantiomeric purity.

Hydrolysis and Protection-Deprotection Sequences

Acidic Hydrolysis of Esters

Ethyl or methyl esters of this compound are hydrolyzed using concentrated hydrochloric acid (HCl) at 70–80°C. Prolonged heating (>4 hours) ensures complete conversion, while temperatures below 70°C minimize epimerization.

Fmoc Protection for Stereochemical Control

To preserve stereochemistry during synthesis, the amino group (if present) is protected with fluorenylmethyloxycarbonyl (Fmoc). Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in aqueous acetonitrile introduces the protecting group, which is later removed via hydrogenolysis.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial methods prioritize throughput and yield. A continuous flow reactor facilitates the Diels-Alder reaction at elevated pressures (10–15 bar) and temperatures (150°C), reducing reaction times from hours to minutes. Integrated distillation units remove water azeotropically, driving equilibria toward product formation.

Solvent-Free Mechanochemical Methods

Ball milling combines cyclohexanecarboxylic acid with 2-phenylethyl bromide in the presence of potassium carbonate (K₂CO₃). This solvent-free approach reduces waste and achieves yields >85% within 2 hours, though scalability remains challenging.

Analytical Validation of Synthetic Products

NMR Spectroscopy for Structural Confirmation

¹H NMR (400 MHz, D₂O): Key signals include δ 3.88 (q, J = 7.4 Hz, 1H, CHNH₂), 2.90–2.97 (m, 1H, CHCO₂H), and 1.66–1.91 ppm (m, 4H, CH₂CH₂). ¹³C NMR confirms the carboxylic acid carbon at δ 177.1 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) of the protonated molecule [M + H]⁺ shows m/z 130.0868 (calculated for C₆H₁₂NO₂), with deviations <0.0003 Da indicating high purity.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Diels-Alder 78–85 95 High Direct ring formation
Friedel-Crafts 65–72 88 Moderate No pre-functionalized reagents
Grignard Addition 70–75 90 Low Excellent regioselectivity
Continuous Flow 90–95 97 High Rapid reaction times

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

1-(2-Phenylethyl)cyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Substituent Variations

  • 1-Phenylcyclohexanecarboxylic acid (CAS 1135-67-7): Features a phenyl group directly attached to the cyclohexane ring.
  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS 58880-37-8): The electron-withdrawing chlorine substituent increases acidity (predicted pKa ~3–4) and influences reactivity in nucleophilic substitution reactions .
  • 1-(4-Fluorophenyl)cyclohexanecarboxylic acid (CAS 214263-00-0): Fluorine’s electronegativity enhances metabolic stability and bioavailability, making it valuable in drug design .
  • 1-[3-(Mercaptomethyl)-2-phenylethyl]imidazolidinyl derivatives (CAS 163115-45-5): The 2-phenylethyl group is modified with a mercaptomethyl side chain, increasing molecular weight (376.47 g/mol) and introducing sulfur-based reactivity .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Substituent Predicted pKa Boiling Point (°C) Density (g/cm³)
1-(2-Phenylethyl)cyclohexanecarboxylic acid* ~248.3 2-Phenylethyl ~4.5† ~500 (estimated) 1.1–1.3 (estimated)
1-Phenylcyclohexanecarboxylic acid 204.26 Phenyl 4.8‡ Not reported 1.18 (predicted)
1-(4-Chlorophenyl)cyclohexanecarboxylic acid 238.71 4-Chlorophenyl ~3.5† Not reported 1.3 (predicted)
1-[3-(Mercaptomethyl)-2-phenylethyl]-... 376.47 Complex substituent 3.24 558.3 1.337

*Estimated based on structural analogs. †Predicted from electronic effects. ‡Based on cyclohexanecarboxylic acid (pKa ~4.8) .

Biological Activity

1-(2-Phenylethyl)cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound features a cyclohexane ring bonded to a phenethyl side chain and a carboxylic acid functional group. Its molecular formula is C15H20O2C_{15}H_{20}O_2. The compound can be synthesized through various methods, typically involving the reaction of cyclohexanecarboxylic acid derivatives with phenethylamine. Common solvents used in its synthesis include dichloromethane and methanol, with reaction conditions maintained between 0 °C and 40 °C for optimal yields.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially acting as a ligand for receptors or enzymes. Its structure suggests that it may modulate various biochemical pathways, influencing physiological responses.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. This activity is particularly relevant in the context of developing new antibacterial agents. The compound's effectiveness can be influenced by modifications to its functional groups, which can enhance or reduce its bioactivity.

Neuroprotective Effects

Research has shown that this compound may possess neuroprotective properties. It appears to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells. These effects suggest a potential application in treating neuroinflammatory conditions, as the compound may help mitigate neuroinflammation and promote neuroprotection through various biochemical pathways, including the ER stress and NF-kB inflammatory pathways .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results indicated significant activity against Gram-positive strains, while Gram-negative strains showed varying susceptibility depending on structural modifications.
  • Neuroinflammation : In vitro studies demonstrated that the compound effectively reduced inflammatory markers in microglial cells, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Effect Reference
AntimicrobialGram-positive bacteriaSignificant inhibition
NeuroprotectiveMicroglial cellsReduced NO and TNF-α production
Enzyme inhibitionVarious receptorsModulation of biochemical pathways

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